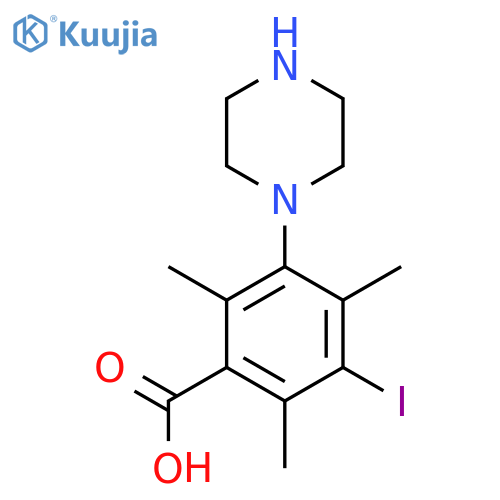

Cas no 2418715-23-6 (3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid)

2418715-23-6 structure

商品名:3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid

3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2418715-23-6

- EN300-26631513

- 3-iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid

- 3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid

-

- インチ: 1S/C14H19IN2O2/c1-8-11(14(18)19)9(2)13(10(3)12(8)15)17-6-4-16-5-7-17/h16H,4-7H2,1-3H3,(H,18,19)

- InChIKey: KFJMLCAPCRPXBK-UHFFFAOYSA-N

- ほほえんだ: IC1C(C)=C(C(=O)O)C(C)=C(C=1C)N1CCNCC1

計算された属性

- せいみつぶんしりょう: 374.04913g/mol

- どういたいしつりょう: 374.04913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 333

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 52.6Ų

3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26631513-1.0g |

3-iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid |

2418715-23-6 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| Enamine | EN300-26631513-1g |

3-iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid |

2418715-23-6 | 1g |

$0.0 | 2023-09-12 |

3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

2418715-23-6 (3-Iodo-2,4,6-trimethyl-5-(piperazin-1-yl)benzoic acid) 関連製品

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量